RWJ-67657

Catalog No.
S548121
CAS No.
215303-72-3
M.F
C27H24FN3O
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RWJ-67657

CAS Number

215303-72-3

Product Name

RWJ-67657

IUPAC Name

4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-pyridin-4-ylimidazol-2-yl]but-3-yn-1-ol

Molecular Formula

C27H24FN3O

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C27H24FN3O/c28-24-13-11-22(12-14-24)26-27(23-15-17-29-18-16-23)31(25(30-26)10-4-5-20-32)19-6-9-21-7-2-1-3-8-21/h1-3,7-8,11-18,32H,5-6,9,19-20H2

InChI Key

QSUSKMBNZQHHPA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCN2C(=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)C#CCCO

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl)-3-butyn-1-ol, RWJ 67657, RWJ-67657

Canonical SMILES

C1=CC=C(C=C1)CCCN2C(=NC(=C2C3=CC=NC=C3)C4=CC=C(C=C4)F)C#CCCO

Description

The exact mass of the compound 4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol is 425.19034 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Rheumatology

Scientific Field: This research falls under the field of Rheumatology.

Summary of the Application: RWJ-67657 has been studied for its effects on proinflammatory mediators produced by IL-1β-and/or TNFα-stimulated rheumatoid synovial fibroblasts. The p38-mitogen activated protein kinase (p38 MAPK) inhibitor RWJ-67657 has been shown to effectively suppress clinical and cytokine response to endotoxin in healthy human volunteers .

Methods of Application: Rheumatoid synovial fibroblasts were isolated from patients who underwent a total joint replacement. Cells at passage 3–8 were stimulated with 1 ng/ml IL-1β and/or TNFα with or without preincubation with 0.001–30 μM RWJ-67657. RNA isolation and RT-PCR was performed after 6 hour stimulation and protein levels in supernatants were measured by ELISA after 48 hour stimulation .

Results or Outcomes: RWJ-67657 induced a dose-related decrease in IL-6, IL-8 and MMP-3 production, both after IL-1β and TNF-α stimulation. Inhibition of MMP-1 was seen only at high levels of RWJ-67657. TIMP-1 was produced constitutively and was not affected by stimulation or inhibition. These findings were all confirmed by mRNA expression studies. COX-2 mRNA expression was induced both by IL-1β and TNFα and could be inhibited by RWJ-67657. ADAMTS-4 mRNA expression was only seen after IL-1β stimulation, which could be inhibited by RWJ-67657 .

Application in Pharmacology

Scientific Field: This research falls under the field of Pharmacology.

Summary of the Application: RWJ 67657 has been studied as a potent, orally active inhibitor of p38 Mitogen-Activated Protein Kinase. It has been found to inhibit the release of TNF-α by lipopolysaccharide (a monocyte stimulus)-treated human peripheral blood mononuclear cells .

Methods of Application: The compound was tested on human peripheral blood mononuclear cells treated with lipopolysaccharide or the superantigen staphylococcal enterotoxin B. The compound was also tested on recombinant p38α and β .

Results or Outcomes: RWJ 67657 inhibited TNF-α production in lipopolysaccharide-injected mice (87% inhibition at 50 mg/kg) and in rats (91% inhibition at 25 mg/kg) after oral administration. Based on these favorable biological properties, RWJ 67657 may have use as a treatment for inflammatory diseases .

RWJ-67657, also known as JNJ 3026582, is a potent and selective inhibitor of the p38 mitogen-activated protein kinases (MAPK), specifically targeting p38 alpha and p38 beta isoforms. Its chemical structure is defined as 4-[4-(4-fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol, with a CAS number of 215303-72-3. This compound has garnered attention due to its ability to inhibit pro-inflammatory cytokine production, particularly tumor necrosis factor-alpha (TNF-alpha), which plays a significant role in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

  • The presence of an alkyne group necessitates caution as alkynes can be slightly flammable and reactive with certain oxidizing agents.
  • The aromatic rings might raise concerns for potential skin irritation or genotoxicity, although further investigation is needed.

RWJ-67657 operates primarily through inhibition of the p38 MAPK pathway. The compound has been shown to inhibit the enzymatic activity of recombinant p38 alpha and beta in vitro, with IC50 values of approximately 1 nM for p38 alpha and 11 nM for p38 beta . Notably, it exhibits no significant activity against other kinases, including p38 gamma and delta, or against a variety of other enzymes, making it a highly selective compound .

Key Reactions:

  • Inhibition of TNF-alpha Production: RWJ-67657 significantly reduces TNF-alpha release from stimulated human peripheral blood mononuclear cells (IC50 = 3 nM) and from cells treated with superantigens (IC50 = 13 nM) .
  • Impact on Inflammatory Mediators: The compound inhibits major pro-inflammatory mediators in rheumatoid synovial fibroblasts at pharmacologically relevant concentrations .

The biological activity of RWJ-67657 is primarily associated with its anti-inflammatory properties. It has been demonstrated to effectively inhibit TNF-alpha production in vivo, achieving up to 91% inhibition in rat models following oral administration . Furthermore, it blocks the proliferation of CD4+ T cells induced by CD28 stimulation with an IC50 ranging from 0.5 to 4 nM, indicating its potential utility in modulating immune responses .

Effects on Other Cytokines:

RWJ-67657 does not inhibit T cell production of interleukin-2 or interferon-gamma, nor does it affect T cell proliferation in response to mitogens, suggesting a targeted mechanism that spares certain immune functions while suppressing inflammatory pathways .

The synthesis of RWJ-67657 involves several key steps that typically include the formation of the imidazole ring and subsequent modifications to introduce the fluorophenyl and pyridinyl groups. While specific synthetic routes are proprietary, general strategies involve:

  • Formation of Imidazole Ring: Starting materials undergo cyclization reactions to form the imidazole core.
  • Introduction of Functional Groups: Various functional groups are added through nucleophilic substitutions or coupling reactions.
  • Final Modifications: The final product is purified through chromatography techniques to ensure high purity levels suitable for biological testing.

RWJ-67657 has potential applications in treating various inflammatory diseases due to its selective inhibition of the p38 MAPK pathway. Its ability to reduce TNF-alpha production makes it a candidate for:

  • Rheumatoid Arthritis: Targeting inflammation associated with joint damage.
  • Inflammatory Bowel Disease: Modulating immune responses in gastrointestinal inflammation.
  • Septic Shock: Reducing systemic inflammation caused by infections.

Additionally, RWJ-67657 is utilized in research settings to study the role of p38 MAPK in cellular signaling and inflammatory processes .

Interaction studies have shown that RWJ-67657 selectively inhibits specific signaling pathways without broadly affecting other kinases. This selectivity allows researchers to explore its effects on various cellular processes without confounding results from off-target activities. For instance:

  • Selective Inhibition: The compound does not inhibit other kinases such as c-src or p56 lck at significant concentrations (IC50 values around 5 µM), highlighting its specificity for p38 isoforms .

RWJ-67657 shares structural similarities with other p38 MAPK inhibitors but stands out due to its enhanced potency and selectivity. Below are some similar compounds:

Compound NameTarget KinaseIC50 (nM)Unique Features
SB 203580p38 MAPK~10Broadly inhibits multiple kinases
BIRB 796p38 MAPK~30Exhibits anti-inflammatory properties
VX-702p38 MAPK~100Less selective compared to RWJ-67657

RWJ-67657 is notably more potent than these compounds in inhibiting TNF-alpha production and demonstrates a unique profile by sparing certain immune functions while effectively targeting inflammatory pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

425.19034056 g/mol

Monoisotopic Mass

425.19034056 g/mol

Heavy Atom Count

32

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MXN26D3ZUN

Other CAS

215303-72-3

Wikipedia

JNJ 3026582

Dates

Modify: 2023-08-15
1: Westra J, Kułdo JM, van Rijswijk MH, Molema G, Limburg PC. Chemokine production and E-selectin expression in activated endothelial cells are inhibited by p38 MAPK (mitogen activated protein kinase) inhibitor RWJ 67657. Int Immunopharmacol. 2005 Jul;5(7-8):1259-69. Epub 2005 Apr 26. PubMed PMID: 15914330.
2: Westra J, Limburg PC, de Boer P, van Rijswijk MH. Effects of RWJ 67657, a p38 mitogen activated protein kinase (MAPK) inhibitor, on the production of inflammatory mediators by rheumatoid synovial fibroblasts. Ann Rheum Dis. 2004 Nov;63(11):1453-9. PubMed PMID: 15479895; PubMed Central PMCID: PMC1754789.
3: Westra J, Doornbos-van der Meer B, de Boer P, van Leeuwen MA, van Rijswijk MH, Limburg PC. Strong inhibition of TNF-alpha production and inhibition of IL-8 and COX-2 mRNA expression in monocyte-derived macrophages by RWJ 67657, a p38 mitogen-activated protein kinase (MAPK) inhibitor. Arthritis Res Ther. 2004;6(4):R384-92. Epub 2004 Jun 21. PubMed PMID: 15225374; PubMed Central PMCID: PMC464924.
4: Parasrampuria DA, de Boer P, Desai-Krieger D, Chow AT, Jones CR. Single-dose pharmacokinetics and pharmacodynamics of RWJ 67657, a specific p38 mitogen-activated protein kinase inhibitor: a first-in-human study. J Clin Pharmacol. 2003 Apr;43(4):406-13. PubMed PMID: 12723461.
5: Faas MM, Moes H, Fijen JW, Muller Kobold AC, Tulleken JE, Zijlstra JG. Monocyte intracellular cytokine production during human endotoxaemia with or without a second in vitro LPS challenge: effect of RWJ-67657, a p38 MAP-kinase inhibitor, on LPS-hyporesponsiveness. Clin Exp Immunol. 2002 Feb;127(2):337-43. PubMed PMID: 11876759; PubMed Central PMCID: PMC1906333.
6: Fijen JW, Zijlstra JG, De Boer P, Spanjersberg R, Tervaert JW, Van Der Werf TS, Ligtenberg JJ, Tulleken JE. Suppression of the clinical and cytokine response to endotoxin by RWJ-67657, a p38 mitogen-activated protein-kinase inhibitor, in healthy human volunteers. Clin Exp Immunol. 2001 Apr;124(1):16-20. PubMed PMID: 11359438; PubMed Central PMCID: PMC1906020.
7: Wadsworth SA, Cavender DE, Beers SA, Lalan P, Schafer PH, Malloy EA, Wu W, Fahmy B, Olini GC, Davis JE, Pellegrino-Gensey JL, Wachter MP, Siekierka JJ. RWJ 67657, a potent, orally active inhibitor of p38 mitogen-activated protein kinase. J Pharmacol Exp Ther. 1999 Nov;291(2):680-7. PubMed PMID: 10525088.

Explore Compound Types